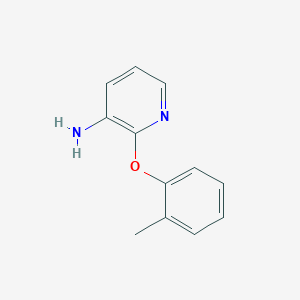

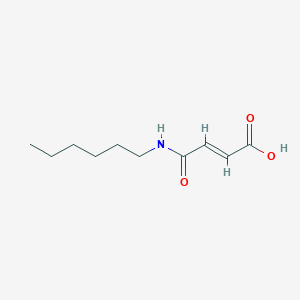

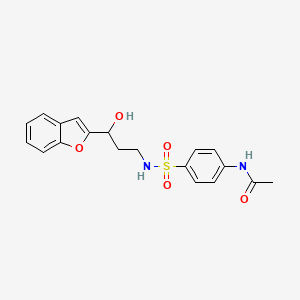

(E)-4-(hexylamino)-4-oxobut-2-enoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The specific reactions and conditions used depend on the structure of the compound.Molecular Structure Analysis

The molecular structure of an organic compound can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

The reactivity of an organic compound is largely determined by its functional groups. Carboxylic acids, for example, can undergo reactions such as esterification and decarboxylation .Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Wissenschaftliche Forschungsanwendungen

Spectroscopic and Structural Analysis

- The spectroscopic investigation of N-maleanilinic acid derivatives related to (E)-4-(hexylamino)-4-oxobut-2-enoic acid highlights their potential in structural elucidation using techniques like FT-IR, X-ray diffraction, and theoretical calculations (Zayed, El-desawy, & Eladly, 2019).

Heterocyclic Synthesis

- These compounds serve as building blocks in synthesizing various heterocyclic compounds, indicating their utility in pharmaceutical and chemical research (El-Hashash & Rizk, 2016).

Antioxidant Activity Analysis

- Studies have explored the antioxidant activities of derivatives of 4-oxobut-2-enoic acid, using quantum-chemical descriptors and molecular docking (Ardjani & Mekelleche, 2016).

Biological Activities

- Research on similar compounds has led to discoveries in analgesic and antibacterial properties, which could be relevant for future pharmacological applications (Bykov et al., 2018).

Kynurenine-3-Hydroxylase Inhibition

- Derivatives of 4-oxobut-2-enoic acid have shown effectiveness as inhibitors of kynurenine-3-hydroxylase, suggesting potential neuroprotective applications (Drysdale et al., 2000).

Synthesis of Heterocycles

- 4-oxobut-2-enoic acid derivatives have been used in the synthesis of various heterocycles, which have applications in developing new materials and drugs (El-Hashash et al., 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-4-(hexylamino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-2-3-4-5-8-11-9(12)6-7-10(13)14/h6-7H,2-5,8H2,1H3,(H,11,12)(H,13,14)/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXJDJHHLXEVBZ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCNC(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2822707.png)

![N-cyclohexyl-2-[[6-(4-ethoxyphenyl)-3-pyridazinyl]thio]acetamide](/img/structure/B2822709.png)

![1,7-dimethyl-3-(4-methylbenzyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2822710.png)

![Tert-butyl 4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine-3-carboxylate](/img/structure/B2822713.png)

![2-chloro-1H-benzo[d]imidazol-4-amine](/img/structure/B2822717.png)

![N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide](/img/structure/B2822722.png)

![4-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2822724.png)

![3-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B2822725.png)